molecular formula C11H14INO B3025396 N,N-Diethyl-3-iodobenzamide CAS No. 15930-60-6

N,N-Diethyl-3-iodobenzamide

Cat. No. B3025396
Key on ui cas rn: 15930-60-6
M. Wt: 303.14 g/mol
InChI Key: PRPPANIATVQNFY-UHFFFAOYSA-N
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Patent
US05552404

Procedure details

3-Iodobenzoic acid (55.5 g, 0.224 mol) was dissolved in tetrahydrofuran (220 mL) and oxalyl chloride (22 mL, 0.252 mol). Catalytic dimethylformamide (4 drops) was added, the solution was stirred at room temperature for 1 hour, and the solvent was removed under vacuum. The residue was dissolved in 220 mL petroleum ether (35°-60° C. boiling range) and cooled to 0° C. in an ice bath. Diethylamine (55 mL, 0.532 mol) was then added dropwise over 15 minutes. The reaction mixture was stirred an additional 15 minutes in the ice bath, then diluted with ethyl acetate (100 mL) and washed with saturated sodium chloride solution (50 mL). The organic layer was separated, dried over magnesium sulfate, and concentrated in vacuo to approximately half of the original volume. The solution was then filtered through a small pad of silica gel, using ethyl acetate to wash the pad. All volatiles were removed in vacuo, and the product was dried under high vacuum to give 65.69 g (97%) of N,N-diethyl-3-iodobenzamide as an amber oil. NMR (300 MHz, CDCl3): δ1.11 (br s, 3H); 1.21 (br s, 3H); 3.23 (br s, 2H); 3.51 (br s, 2H); 7.13 (ddd, J1 =0.8 Hz, J2 =7.6 Hz, J3 =7.6 Hz, 1H); 7.32 (ddd, J1 =1.3 Hz, J2 =1.3 Hz, J3 =7.5 Hz, 1H); 7.71 (d, J=1.2 Hz, 1H); 7.72 (ddd, J1 =1.3 Hz, J2 =1.3 Hz, J3 =approx. 8.0 Hz (partially obstructed), 1H). Mass spectrum (CI--CH4) m/e: 304 (M+1, 100%). Calc. for C11H14NOI: C. 43.58; H, 4.65; N, 4.62; I, 41.86. Found: C, 43.68; H, 4.64; N, 4.64; I, 41.92.
Quantity
55.5 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step Two
Quantity
55 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=O.C(Cl)(=O)C(Cl)=O.[CH2:17]([NH:19][CH2:20][CH3:21])[CH3:18]>O1CCCC1.CN(C)C=O.C(OCC)(=O)C>[CH2:17]([N:19]([CH2:20][CH3:21])[C:5](=[O:7])[C:4]1[CH:8]=[CH:9][CH:10]=[C:2]([I:1])[CH:3]=1)[CH3:18]

Inputs

Step One
Name
Quantity
55.5 g
Type
reactant
Smiles
IC=1C=C(C(=O)O)C=CC1
Name
Quantity
220 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
22 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
Quantity
55 mL
Type
reactant
Smiles
C(C)NCC
Step Four
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C=O)C
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 220 mL petroleum ether (35°-60° C. boiling range)
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C. in an ice bath
WASH
Type
WASH
Details
washed with saturated sodium chloride solution (50 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to approximately half of the original volume
FILTRATION
Type
FILTRATION
Details
The solution was then filtered through a small pad of silica gel
WASH
Type
WASH
Details
to wash the pad
CUSTOM
Type
CUSTOM
Details
All volatiles were removed in vacuo
CUSTOM
Type
CUSTOM
Details
the product was dried under high vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)N(C(C1=CC(=CC=C1)I)=O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 65.69 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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